REACTION_CXSMILES
|
[CH2:1]([C:4]1(C(O)=O)[C:9](=[O:10])[CH2:8][CH2:7][S:6][CH2:5]1)[CH2:2][CH3:3].N1CCOCC1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([CH:4]1[C:9](=[O:10])[CH2:8][CH2:7][S:6][CH2:5]1)[CH2:2][CH3:3] |^1:28,30,49,68|
|
Name
|
3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1(CSCCC1=O)C(=O)O
|
Name
|
allyl ester
|
Quantity
|
0.272 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.979 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.064 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the completion of reaction at which
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
WASH
|
Details
|
eluted with hexane: ether (19: 1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CSCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.163 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |